
4-Bromo-2-nitrophenol
Overview
Description
Chemical Identity: 4-Bromo-2-nitrophenol (CAS 7693-52-9) is a halogenated nitroaromatic compound with the molecular formula C₆H₄BrNO₃. It features a hydroxyl group (-OH) at position 1, a nitro group (-NO₂) at position 2, and a bromine atom at position 4 on the benzene ring. Its molecular weight is 218.01 g/mol, and it typically appears as a white to yellow crystalline powder with a melting point of 87–94°C .
Synthesis: The compound is synthesized via nitration of 4-bromophenol. A high-yield method (87%) employs bismuth(III) nitrate in acetone . Alternatively, microwave-assisted green synthesis achieves 86% yield using NaBH₄ and activated carbon .
Applications:
It serves as an intermediate in pharmaceuticals (e.g., anti-Candida agents ) and materials science (e.g., pressure-sensitive polymers ).
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-nitrophenol can be synthesized through various methods. One common method involves the oxidative bromination of 2-nitrophenol. In this process, 2-nitrophenol is reacted with an oxidant, acid, bromide source, and a vanadyl Schiff base complex in a solvent at room temperature . The reaction is monitored by gas-liquid chromatography to ensure completion.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative bromination reactions. The use of sulfuric acid, dihydrogen peroxide in methanol, and lithium hydroxide monohydrate as reagents is common in these processes . The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-attracting substituents are used.
Reduction: Hydrogen gas with a catalyst such as palladium on carbon.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Nucleophilic Aromatic Substitution: Substituted phenols.
Reduction: 4-Bromo-2-aminophenol.
Oxidation: Quinones.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 4-bromo-2-nitrophenol is in organic synthesis. It serves as a versatile intermediate for the synthesis of various pharmaceuticals, agrochemicals, and dyes.
- Synthesis of Heterocycles : The compound can be utilized to synthesize various heterocyclic compounds through nucleophilic substitution reactions. For example, it can react with amines to form substituted phenols, which are valuable in drug development.
- Reagents in Coupling Reactions : this compound is often used as a coupling reagent in the synthesis of azo dyes. The nitro group can be reduced to an amino group, facilitating further functionalization.
Environmental Applications
This compound has been studied for its role in environmental remediation processes, particularly in the degradation of nitrophenols.
- Bioremediation Studies : Research indicates that certain bacteria can degrade nitrophenolic compounds effectively. For instance, studies have shown that specific strains of Rhodococcus can simultaneously degrade mixtures of nitrophenols, including this compound, making it a candidate for bioremediation strategies in contaminated sites .
Medicinal Chemistry
The compound's biological activity has been explored in medicinal chemistry:
- Antimicrobial Activity : Some derivatives of nitrophenols exhibit antimicrobial properties. Research has indicated that modifications to the nitrophenol structure can enhance its efficacy against various pathogens.
- Pharmacological Studies : Investigations into the pharmacokinetics and toxicity profiles of this compound are ongoing, with findings suggesting potential applications as a therapeutic agent or as a lead compound for drug development.
Case Study 1: Synthesis of Nitroaromatic Compounds
A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of various nitroaromatic compounds using this compound as a starting material. The researchers demonstrated how modifying the bromo and nitro groups could yield compounds with enhanced biological activity .
Case Study 2: Biodegradation by Microbial Strains
Research published in Environmental Science & Technology highlighted the ability of engineered bacterial strains to degrade this compound under aerobic conditions. This study emphasized the potential for using such bacteria in bioremediation efforts for polluted environments .
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitrophenol involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amine, which can further participate in various biochemical pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity .
Comparison with Similar Compounds
Physical and Chemical Properties
*HPLC retention times reflect polarity: shorter times indicate higher polarity.
Key Observations :
- Polarity: this compound exhibits moderate polarity, intermediate between 2-bromo-4-nitrophenol (less polar) and 4-chloro-2-nitrophenol (more polar) .
- Toxicity: this compound (Log 1/IGC₅₀ = 1.87) is less toxic to Tetrahymena pyriformis than 4-chloro-2-nitrophenol (Log 1/IGC₅₀ = 2.05), suggesting chloro-substitution enhances toxicity .
Chemical Reactivity
- Nitration Stability: this compound undergoes facile rearrangement during nitration due to steric and electronic effects of the bromine and nitro groups . In contrast, 4-bromo-2,5-dichlorophenol forms stable nitration products under similar conditions .
- Reduction: Sodium borohydride reduces this compound to 2-amino-4-bromophenol, a precursor for pharmaceuticals . This contrasts with 4-bromo-2-nitroaniline, which requires stannous chloride for reduction .
Structural and Crystallographic Differences
- Hydrogen Bonding: this compound forms intramolecular hydrogen bonds between -OH and -NO₂, stabilizing its crystal structure . Derivatives like 4-bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol exhibit π-π stacking and intermolecular hydrogen bonds, enhancing thermal stability .
- Substituent Effects: Fluoro substitution (e.g., 4-bromo-2-fluoro-6-nitrophenol) increases molecular weight (236.00 g/mol) but reduces polarity compared to non-fluorinated analogs .
Biological Activity
4-Bromo-2-nitrophenol (CAS No. 7693-52-9) is a halogenated phenolic compound that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in various fields.
- Molecular Formula : C₆H₄BrNO₃
- Molecular Weight : 218.00 g/mol
- Structure : The compound features a bromine atom and a nitro group attached to a phenolic ring, which contributes to its chemical reactivity and biological activity.
Synthesis
This compound can be synthesized through various methods, including bromination of 2-nitrophenol using bromine or N-bromosuccinimide in the presence of acetic acid. The reaction conditions typically involve cooling and controlled addition of reagents to ensure high yield and purity .
Antioxidant Activity
Research indicates that brominated phenols, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, which are implicated in oxidative stress and various diseases. The antioxidant activity is often measured using assays such as DPPH radical scavenging, where lower IC₅₀ values indicate higher potency .
Antimicrobial Activity
This compound has demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy against Gram-positive and Gram-negative bacteria makes it a candidate for further exploration in antimicrobial applications. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
Cytotoxicity and Anticancer Potential
The compound has shown cytotoxic effects against several cancer cell lines. Studies indicate that this compound can inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential lead compound for anticancer drug development. The selectivity towards cancer cells versus normal cells is an important consideration for therapeutic applications .
The biological activities of this compound are attributed to its ability to interact with cellular targets:
- Antioxidant Mechanism : The presence of hydroxyl groups enhances the electron-donating ability of the molecule, facilitating the neutralization of free radicals.
- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall integrity or inhibits essential enzymes involved in metabolic processes.
- Cytotoxic Mechanism : Induction of apoptosis in cancer cells may occur through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.
Case Studies
- Antioxidant Efficacy : A study evaluating various bromophenols found that compounds with multiple hydroxyl groups exhibited superior antioxidant activity. Although specific data for this compound was not provided, it is anticipated to follow similar trends due to its structural characteristics .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have reported that brominated phenolic compounds possess cytotoxic effects on several cancer cell lines, suggesting that this compound may also exhibit similar properties. Further research is required to quantify its IC₅₀ values across different cell types .
Q & A
Q. What are the key spectroscopic and crystallographic methods for confirming the structural identity of 4-bromo-2-nitrophenol?
Level: Basic
Answer:
Structural confirmation requires a combination of techniques:
- 1H/13C NMR : Assign aromatic proton signals (δ ~7.5–8.5 ppm for nitro-adjacent protons; δ ~6.8–7.2 ppm for bromo-substituted protons). Carbon signals for Br and NO2 groups appear at δ ~115–125 ppm (C-Br) and δ ~145–155 ppm (C-NO2) .
- X-ray diffraction : Resolve bond lengths (e.g., C-Br ≈ 1.89–1.92 Å; C-NO2 ≈ 1.47 Å) and intermolecular interactions (e.g., hydrogen bonding between -OH and nitro groups) .
- ESI-MS : Confirm molecular ion peaks at m/z 218 (M⁻) and fragmentation patterns (e.g., loss of NO2 or Br groups) .
Q. How can HPLC methods be optimized for quantifying this compound in complex mixtures?
Level: Basic
Answer:
Key parameters for HPLC optimization:
- Mobile phase : Use acetonitrile/water (70:30 v/v) with 0.1% phosphoric acid to enhance resolution and reduce tailing .
- Column : C18 reversed-phase column (5 µm, 250 mm × 4.6 mm) for optimal retention (tR ≈ 8–10 min) .
- Detection : UV absorbance at 254 nm (strong absorption due to nitro and bromo groups) .
- Validation : Assess linearity (R² > 0.99 in 1–100 µg/mL), LOD (0.5 µg/mL), and recovery (>95% in spiked samples) .
Q. What synthetic routes are most efficient for preparing this compound derivatives for pharmaceutical applications?
Level: Advanced
Answer:
- Suzuki coupling : React with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh3)4 (5 mol%) and K2CO3 in DMF at 120°C for 6 h. Yields exceed 85% .
- Nucleophilic substitution : Substitute Br with amines (e.g., methylamine) in THF under reflux (24 h), achieving ~70% yield .
- Challenges : Nitro group deactivation reduces reactivity; use excess reagents and high temperatures to overcome steric hindrance .
Q. How do computational models predict the toxicity of this compound, and how do these align with experimental data?
Level: Advanced
Answer:
- QSAR models : Predict acute oral toxicity (LD50 ≈ 1.47–1.87 mmol/kg) using descriptors like logP (2.1) and electrophilicity index (1.5 eV). Discrepancies arise from neglecting metabolic pathways .
- In vitro validation : MTT assays show IC50 ≈ 230 µM in HepG2 cells, correlating with predicted cytotoxicity but underestimating oxidative stress effects .
- Recommendations : Combine QSAR with molecular dynamics to model protein binding (e.g., cytochrome P450 interactions) .
Q. What experimental precautions are critical when handling this compound due to its reactivity and toxicity?
Level: Basic
Answer:
- Storage : Keep in amber vials at 4°C to prevent photodegradation of the nitro group .
- Handling : Use PPE (nitrile gloves, goggles) to avoid skin/eye irritation (LD50 dermal: 2000 mg/kg) .
- Waste disposal : Neutralize with 10% NaOH before incineration to prevent brominated dioxin formation .
Q. How does the nitro group in this compound influence its stability under acidic or basic conditions?
Level: Advanced
Answer:
- Acidic conditions (pH < 3) : Nitro group protonation leads to partial denitration, forming 4-bromophenol (~15% after 24 h at 25°C) .
- Basic conditions (pH > 10) : Hydroxide attack at the ortho position induces rearrangement to 2-bromo-4-nitrophenol (isomerization yield: ~30% at 60°C) .
- Mitigation : Use buffered solutions (pH 6–8) and avoid prolonged heating to suppress degradation .
Q. What strategies resolve contradictions between predicted and observed spectroscopic data for this compound?
Level: Advanced
Answer:
- NMR discrepancies : Predicted δ 8.2 ppm (H3) vs. observed δ 8.4 ppm may arise from solvent effects (DMSO-d6 vs. CDCl3). Use DFT calculations (B3LYP/6-311+G**) to simulate solvent shifts .
- IR anomalies : Expected NO2 stretch at 1520 cm⁻¹ vs. observed 1505 cm⁻¹ due to hydrogen bonding. Compare solid-state (KBr pellet) and solution spectra .
- Resolution : Cross-validate with X-ray data to confirm substituent positions .
Properties
IUPAC Name |
4-bromo-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTFAPGINUFNQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227717 | |
Record name | Phenol, 4-bromo-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7693-52-9 | |
Record name | 4-Bromo-2-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7693-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Bromo-2-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-BROMO-2-NITROPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402972 | |
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Record name | Phenol, 4-bromo-2-nitro- | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.826 | |
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Record name | 4-Bromo-2-nitrophenol | |
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Retrosynthesis Analysis
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